1-Bromo-1-nitroethane
Overview
Description
1-Bromo-1-nitroethane is a chemical compound with the molecular formula C2H4BrNO2 . It has an average mass of 153.963 Da and a monoisotopic mass of 152.942535 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule could not be found in the available resources.Scientific Research Applications
Kinetic Studies
1-Bromo-1-nitroethane has been studied for its kinetic behavior, particularly in the context of the bromine replacement rate by iodide from potassium iodide in an acetone medium. The impact of the nitro group on this bromine replacement has been a subject of research, providing insights into the reaction mechanisms and rate constants under various temperatures and reactant concentrations (Shah, 1964).
Pharmaceutical Compound Recovery
Research has focused on recovering high-value pharmaceutical compounds from waste streams. Specifically, the active pharmaceutical ingredient 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane, referred to as G-1, has been recovered from ethanol solution using nanofiltration. This process aims to close the production cycle, showing technical and economic viability in real-scale systems (Martínez et al., 2012).
Chemical Synthesis
The compound has been utilized in chemical synthesis, such as the preparation of highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols through direct condensation with aliphatic and aromatic aldehydes. This synthesis involves the use of copper(ii) acetate and a camphor-derived amino pyridine ligand, demonstrating its versatility in organic synthesis (Blay et al., 2008).
Membrane Crystallization in Waste Recovery
The recovery of G-1 in a crystalline form from waste aqueous solutions using membrane crystallization has been explored. This novel technique shows potential for recovering pharmaceutical compounds from waste streams, with studies focusing on process conditions, solubility, and the impact of different solvents on mass transfer and crystallization efficiency (Martínez et al., 2014).
Decomposition Studies
Studies have been conducted on the decomposition of this compound and related compounds, revealing insights into the radical mechanism of decomposition with primary cleavage of the C-N bond. Such research contributes to a deeper understanding of the chemical behavior and stability of these compounds (Nazin et al., 1971).
Safety and Hazards
1-Bromo-1-nitroethane should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .
Properties
IUPAC Name |
1-bromo-1-nitroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO2/c1-2(3)4(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDESQTWHNCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902427 | |
Record name | NoName_1670 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563-97-3 | |
Record name | 1-Bromo-1-nitroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=563-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-bromo-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-1-nitroethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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